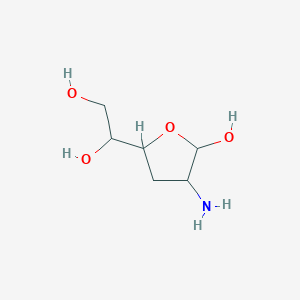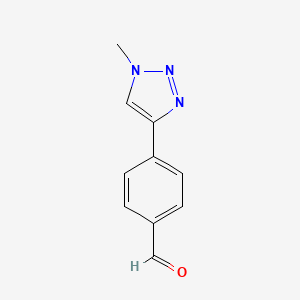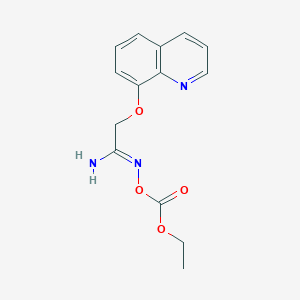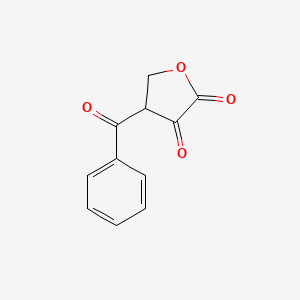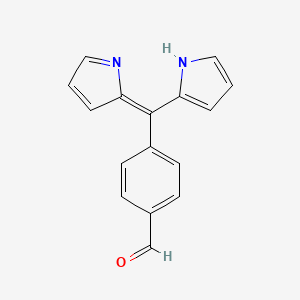
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: 4-[(1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl]benzaldehyde , is a compound with an intriguing molecular structure. It belongs to the class of tripyrroles and features a benzaldehyde moiety linked to two pyrrole rings. Let’s explore its properties and applications!
準備方法
Synthetic Routes::
- One common approach involves the reaction of benzaldehyde with pyrrole derivatives under suitable conditions.
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: can be synthesized through various methods, including condensation reactions.
- While there isn’t a large-scale industrial production method specifically for this compound, it can be prepared in the laboratory using established synthetic routes.
化学反応の分析
Reactivity::
- Common reactions include oxidation, reduction, and substitution processes.
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: participates in several chemical reactions due to its functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can reduce the carbonyl group to an alcohol.
Substitution: Various nucleophiles can replace the aldehyde hydrogen, leading to new derivatives.
- Oxidation yields the corresponding carboxylic acid.
- Reduction produces the alcohol form.
- Substitution reactions lead to diverse derivatives.
科学的研究の応用
Chemistry: Researchers study this compound’s reactivity and explore its potential as a building block for more complex molecules.
Biology: Its structural features may play a role in biological processes, warranting investigation.
Medicine: Although not directly used as a drug, understanding its properties informs drug design.
Industry: It could serve as a precursor for dyes, pigments, or materials.
作用機序
- The exact mechanism by which 4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
- Similar compounds include other pyrrole derivatives, such as undecylprodigiosin , 4-[(5-methyl-1H-pyrrol-2-yl)(5-methyl-2H-pyrrol-2-ylidene)methyl]pyridine , and 4-[(1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl]phenol .
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: stands out due to its unique combination of pyrrole and benzaldehyde moieties.
特性
分子式 |
C16H12N2O |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
4-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C16H12N2O/c19-11-12-5-7-13(8-6-12)16(14-3-1-9-17-14)15-4-2-10-18-15/h1-11,17H/b16-15- |
InChIキー |
DNXVJDIOIVSVLY-NXVVXOECSA-N |
異性体SMILES |
C1=C/C(=C(\C2=CC=C(C=C2)C=O)/C3=CC=CN3)/N=C1 |
正規SMILES |
C1=CC(=C(C2=CC=C(C=C2)C=O)C3=CC=CN3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
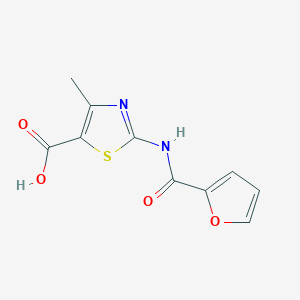
![N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12892293.png)
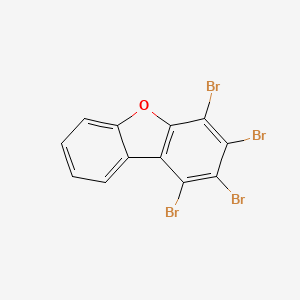


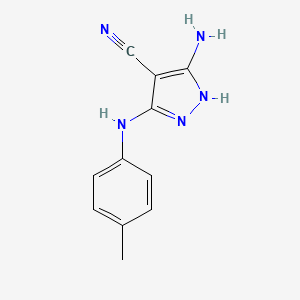
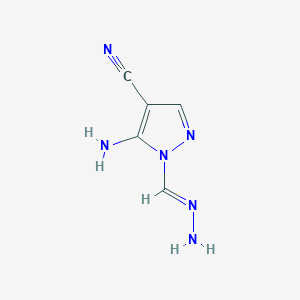
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
